Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate
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Overview
Description
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is a chemical compound with the molecular formula C11H14O5. It belongs to the class of furan derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate can be synthesized through several methods. One common approach involves the condensation of acetylacetone with ethyl bromopyruvate, followed by cyclization and aromatization steps . Another method includes the reaction of ethyl 2-chloro-3-oxobutanoate with malonic acid dinitrile in the presence of sodium ethoxide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like sodium ethoxide and ethyl iodide are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted furan derivatives .
Scientific Research Applications
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: This compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
- Ethyl furan-2-carboxylate
- Ethyl 2-ethoxycarbonylmethylfuran-3-carboxylate
- Ethyl 5-amino-4-cyano-2-methylfuran-3-carboxylate
Uniqueness
Ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14O5 |
---|---|
Molecular Weight |
226.23 g/mol |
IUPAC Name |
ethyl 2-(2-ethoxy-2-oxoethyl)furan-3-carboxylate |
InChI |
InChI=1S/C11H14O5/c1-3-14-10(12)7-9-8(5-6-16-9)11(13)15-4-2/h5-6H,3-4,7H2,1-2H3 |
InChI Key |
WVDFCMQSOBDPSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=C(C=CO1)C(=O)OCC |
Origin of Product |
United States |
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